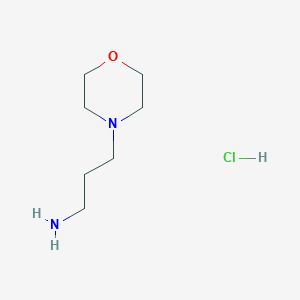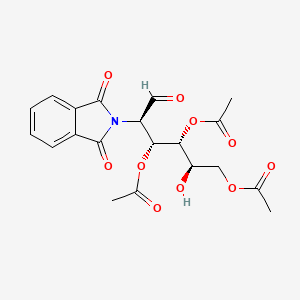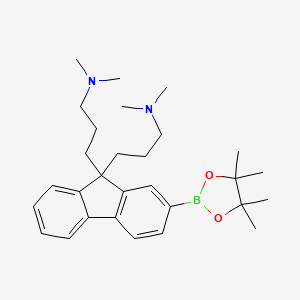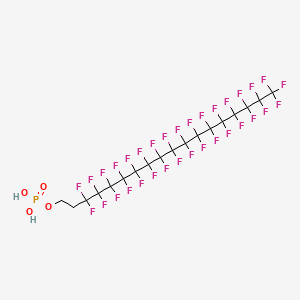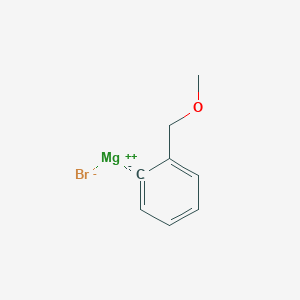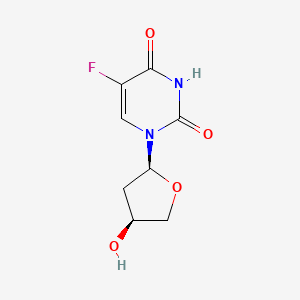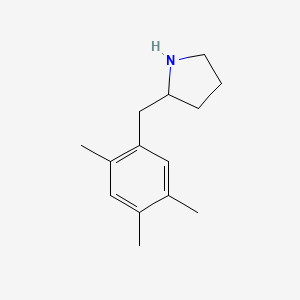
2-(2,4,5-Trimethylbenzyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,5-Trimethylbenzyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their diverse biological and medicinal importance. The compound this compound is characterized by the presence of a pyrrolidine ring substituted with a 2,4,5-trimethylbenzyl group. This structural feature imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trimethylbenzyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex. This method allows for the efficient synthesis of pyrrolidines in good to excellent yields . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst, providing pyrrolidines in very good yields .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and mild reaction conditions. For example, the combination of carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine can be used to prepare 2-substituted pyrrolidines . This method is attractive due to its practicality and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,4,5-Trimethylbenzyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyrrolidine ring and the 2,4,5-trimethylbenzyl group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-(2,4,5-Trimethylbenzyl)pyrrolidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrrolidine derivatives are known for their therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antituberculosis activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mécanisme D'action
The mechanism of action of 2-(2,4,5-Trimethylbenzyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. Additionally, the 2,4,5-trimethylbenzyl group can modulate the compound’s binding affinity and selectivity for different targets . These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
2-(2,4,5-Trimethylbenzyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring but differ in their substituents and overall structure. The presence of the 2,4,5-trimethylbenzyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This uniqueness can be attributed to the specific interactions and binding modes facilitated by the trimethylbenzyl group.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and contribute to the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
2-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-10-7-12(3)13(8-11(10)2)9-14-5-4-6-15-14/h7-8,14-15H,4-6,9H2,1-3H3 |
Clé InChI |
DQQGOSZXSJFDOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)CC2CCCN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


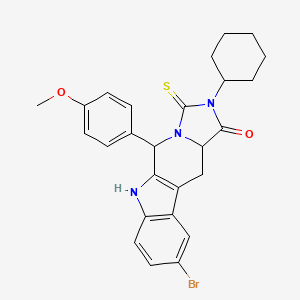
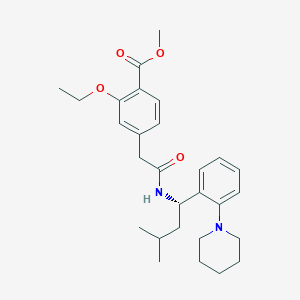

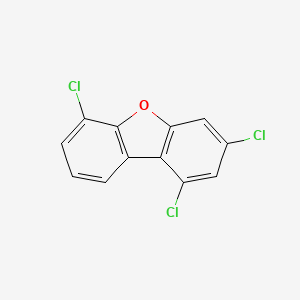
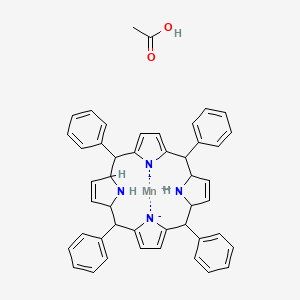
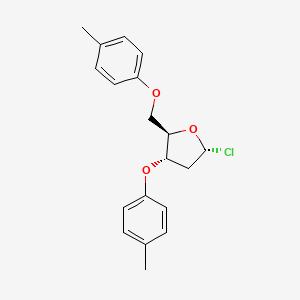
![6-isothiocyanatospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B13409463.png)
